molecular formula C14H12O2 B1266217 4-Benzylbenzoic acid CAS No. 620-86-0

4-Benzylbenzoic acid

Cat. No. B1266217
CAS RN: 620-86-0
M. Wt: 212.24 g/mol
InChI Key: FPHVRPCVNPHPBH-UHFFFAOYSA-N
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Description

4-Benzylbenzoic acid (4-BB) is an organic compound found in various plants, fungi, and bacteria. It is a white crystalline solid with a melting point of 139-140°C and a molecular weight of 212.24 g/mol. 4-BB is a derivative of benzoic acid and is a common intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances. It is also used as a preservative in foods and beverages.

Scientific Research Applications

Dermal Absorption and Hydrolysis

4-Benzylbenzoic acid, as a derivative of parabens, has been studied for its interaction with skin. Research shows that parabens are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid. This process is significant in understanding the disposition of parabens after dermal exposure, evaluating their potential toxicity, and the role of carboxylesterases in skin (Jewell et al., 2007).

Toxicity Assessment

Studies on the toxicity of benzoic acid derivatives, including this compound, have highlighted their effects on the hepatorenal system. The research, conducted on white laboratory rats, observed significant changes in biochemical parameters, indicating the impact of these compounds on liver and kidney functions (Gorokhova et al., 2020).

Metabolism in Human Liver

The metabolism of parabens, including benzylparaben which yields this compound upon hydrolysis, has been explored in human liver microsomes. This study provides insights into the enzymatic pathways involved in the hydrolysis and glucuronidation of parabens, important for understanding their biotransformation in the human body (Abbas et al., 2010).

Ionization and Medium Effects

The ionization of acidic sites in this compound has been theoretically studied, revealing how medium variations influence its behavior. This research is crucial for understanding the chemical properties of this compound in different environments (Notario, 2000).

Mechanism of Action

Target of Action

The primary target of 4-Benzylbenzoic acid is pyridoxal kinase . Pyridoxal kinase is an enzyme that plays a crucial role in the metabolism of vitamin B6, which is essential for various biological processes.

Mode of Action

This compound inhibits pyridoxal kinase activity competitively with respect to pyridoxal . The inhibition constant (Ki) was determined to be 5 x 10^(-5) M . Binding studies showed that this compound binds to pyridoxal kinase at a 1:1 molar ratio .

Biochemical Pathways

The compound affects the vitamin B6 metabolic pathway by inhibiting the activity of pyridoxal kinase . This inhibition could potentially disrupt the normal functioning of the pathway, leading to downstream effects on various biological processes that rely on vitamin B6.

Pharmacokinetics

Its competitive inhibition of pyridoxal kinase suggests that it can interact with and be metabolized by enzymes in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of vitamin B6 metabolism due to the inhibition of pyridoxal kinase . This could potentially lead to a deficiency in vitamin B6, affecting various biological processes.

Biochemical Analysis

Biochemical Properties

4-Benzylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolism of other compounds. Additionally, this compound can bind to albumin, a major protein in the blood, which influences its distribution and availability in the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear receptors, which are involved in the regulation of gene expression. This modulation can lead to changes in the expression of genes related to metabolism, cell growth, and differentiation. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface or within the cell, leading to changes in cellular function. For example, this compound can act as an agonist or antagonist of certain receptors, influencing signal transduction pathways. Furthermore, it can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Studies have shown that this compound is relatively stable under physiological conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to liver toxicity, as evidenced by elevated liver enzyme levels in animal studies. Additionally, threshold effects have been observed, where a certain dose is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the body. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus. The distribution of this compound can affect its biological activity and availability for interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

properties

IUPAC Name

4-benzylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHVRPCVNPHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211047
Record name Diphenylmethane-4-carboxylic acid
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620-86-0
Record name Diphenylmethane-4-carboxylic acid
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Record name 620-86-0
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Record name Diphenylmethane-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylbenzoic acid
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Synthesis routes and methods I

Procedure details

10% Palladium on carbon (0.5 g) was added to a solution of 4-benzoyl-benzoic acid (11.31 g, 50 mmol) in ethanol (250 mL) and 70% perchloric acid (10 mL). The suspension was hydrogenated under 40 psi at room temperature for 8 hours. The catalyst was removed by filtration and the filtrate made neutral with aqueous sodium bicarbonate. Solvents were evaporated, and the residue was partitioned into ethyl acetate and dilute aqueous potassium hydroxide. The aqueous phase was acidified with hydrochloric acid. The precipitated acid was filtered, washed, and dried to give 4-benzyl-benzoic acid (10.74 g,−100%).
Quantity
11.31 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-benzoylbenzoic acid (2.00 g) in trifluoroacetic acid (30 mL) was added dropwise triethylsilane (3.53 mL), and the resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and then n-hexane was added to the residue. The precipitate was collected by filtration, washed with n-hexane and dried under reduced pressure at 60° C. to give 4-benzylbenzoic acid (1.66 g). To an ice-cold suspension of lithium aluminium hydride (0.315 g) in tetrahydrofuran (45 mL) was added dropwise a solution of 4-benzylbenzoic acid (1.60 g) in tetrahydrofuran (30 mL), and the resulting mixture was stirred at room temperature for 4.5 hours. The reaction was quenched by sequential addition of water (0.320 mL), 15% aqueous sodium hydroxide (0.320 mL) and water (0.320 mL). The insoluble material was filtered out and the filtrate was concentrated under reduced pressure to give 4-benzylbenzyl alcohol (1.56 g). 4-Benzylbenzylalcohol (1.56 g) was dissolved in tetrahydrofuran (39 mL). After addition of phthalimide (1.39 g) and triphenylphosphine (2.68 g), diisopropylazodicarboxylate (40% toluene solution, 5.17 g) was added dropwise, and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give the title compound (1.87 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 4-benzylbenzoic acid generate hydroxyl radicals (•OH) in aqueous solutions?

A1: Yes, research has shown that this compound can act as a photosensitizer and generate •OH in aqueous solutions upon exposure to light []. This occurs through the formation of excited triplet states, which then react with water molecules to produce •OH.

Q2: How does the •OH production rate of this compound compare to other known •OH sources in atmospheric aerosols?

A2: Studies estimate that the •OH formation rate from this compound's excited triplet state in urban aerosol conditions is several orders of magnitude higher than that of nitrate or hydrogen peroxide, two commonly recognized •OH sources in the atmosphere []. This suggests that photochemical reactions involving compounds like this compound could be a significant, yet previously overlooked, source of •OH in aerosols.

Q3: Can this compound be enzymatically modified by cytochrome P450 enzymes?

A3: While the cytochrome P450 enzyme CYP199A4 can catalyze the aliphatic oxidation of similar compounds like 4-cyclohexylbenzoic acid, it primarily performs benzylic oxidation on this compound []. This highlights the enzyme's preference for specific chemical motifs and its limitations in catalyzing aromatic hydroxylation in this particular substrate.

Q4: How do structural modifications of this compound affect its interaction with cytochrome P450 enzymes?

A4: Introducing substituents on the aromatic rings of this compound, such as methoxy groups, can alter its binding mode within the active site of CYP199A4 []. This can influence the enzyme's ability to perform different types of oxidation reactions on the molecule. For example, replacing phenylalanine residues with leucine in the enzyme's active site through protein engineering enabled the aromatic hydroxylation of 4-phenylbenzoic acid, showcasing the impact of subtle structural changes on catalytic activity [].

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